(Isopropenylamino)acetic acid
Description
(Isopropenylamino)acetic acid is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-(prop-1-en-2-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)6-3-5(7)8/h6H,1,3H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQJDQJGEICFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropenylamino)acetic acid typically involves the reaction of isopropenylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(Isopropenylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
(Isopropenylamino)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products, including polymers and resins .
Mechanism of Action
The mechanism of action of (Isopropenylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Isopropenylamino)acetic acid include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Glycine: The simplest amino acid, used in protein synthesis.
Alanine: An amino acid involved in various metabolic processes .
Uniqueness
What sets this compound apart from these similar compounds is its unique isopropenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Biological Activity
(Isopropenylamino)acetic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the presence of an isopropenyl group attached to the amino functional group. Its structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens have been documented, demonstrating its potential as an antibacterial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 8 |
These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies using various assays, such as the DPPH radical scavenging assay, indicate that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results highlight its potential role in preventing oxidative damage in biological systems.
3. Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
This suggests that this compound may possess therapeutic potential in oncology.
Case Study 1: Antimicrobial Efficacy
A clinical study focused on the application of this compound in treating infected wounds showed promising results. Patients with chronic wounds were treated with a topical formulation containing the compound, leading to a marked reduction in infection rates and improved healing times.
Case Study 2: Antioxidant Effects in Aging Models
Another study investigated the effects of long-term supplementation with this compound in aging animal models. The results indicated improved mitochondrial function and reduced markers of oxidative stress, suggesting its potential as an anti-aging agent.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (Isopropenylamino)acetic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling isopropenylamine with halogenated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Purification often employs recrystallization or column chromatography. Final characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the isopropenylamino group (e.g., vinyl protons at δ 4.8–5.2 ppm) and acetic acid backbone.
- Fourier-transform infrared spectroscopy (FTIR) : For identifying amine (-NH) and carboxylic acid (-COOH) functional groups.
- Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns, particularly using electrospray ionization (ESI-MS) .
Q. How can researchers ensure accurate quantification of this compound in solution?
- Methodological Answer : Titration with a standardized base (e.g., NaOH) using phenolphthalein as an indicator is a foundational method. For higher precision, HPLC with UV detection (e.g., at 210 nm) or gas chromatography (GC) coupled with mass spectrometry is recommended. Calibration curves using pure standards are critical for minimizing errors .
Advanced Research Questions
Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?
- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions across a pH range (e.g., 2–12) at controlled temperatures. Samples are withdrawn at intervals and analyzed via HPLC to track degradation products. Data should be modeled using first-order kinetics, with Arrhenius plots to assess activation energy. Stability discrepancies can arise from impurities or buffer-specific interactions, necessitating parallel experiments with multiple analytical methods .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions may stem from variations in assay conditions (e.g., cell lines, solvent concentrations). A systematic approach includes:
- Dose-response curves : To establish EC₅₀/IC₅₀ values under standardized conditions.
- Negative controls : Ensure solvents (e.g., DMSO) do not interfere.
- Orthogonal assays : Validate findings using complementary methods (e.g., in vitro enzyme inhibition vs. cell-based assays). Cross-referencing with structural analogs (e.g., diethylamino-phenyl-acetic acid) can clarify structure-activity relationships .
Q. What strategies mitigate challenges in reproducing synthetic yields of this compound?
- Methodological Answer : Reproducibility issues often arise from moisture sensitivity or side reactions. Strategies include:
- Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- In-line monitoring : Employ ReactIR or real-time NMR to track intermediate formation.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) statistically to identify critical variables .
Q. How can researchers validate the proposed metabolic pathways of this compound in preclinical models?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic fate in animal models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic assays to identify metabolites. For example, in vivo studies in rodents can assess urinary excretion profiles, while in vitro hepatocyte models evaluate hepatic clearance mechanisms .
Methodological Considerations
- Data Validation : Cross-validate results using multiple techniques (e.g., NMR and X-ray crystallography for structural confirmation) .
- Ethical Compliance : For biological studies, adhere to institutional animal care guidelines, including proper control groups and humane endpoints .
- Statistical Rigor : Use tools like ANOVA for multi-group comparisons and report effect sizes with confidence intervals to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
